Benzylideneacetone

Catalog No.
S588542
CAS No.
122-57-6
M.F
C10H10O
M. Wt
146.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzylideneacetone

CAS Number

122-57-6

Product Name

Benzylideneacetone

IUPAC Name

(E)-4-phenylbut-3-en-2-one

Molecular Formula

C10H10O

Molecular Weight

146.19 g/mol

InChI

InChI=1S/C10H10O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-8H,1H3/b8-7+

InChI Key

BWHOZHOGCMHOBV-BQYQJAHWSA-N

SMILES

CC(=O)C=CC1=CC=CC=C1

Solubility

insoluble in water; soluble in organic solvents, oils
very soluble (in ethanol)

Synonyms

1-Phenyl-1-buten-3-one; 2-Phenylethenyl methyl ketone; 2-Phenylvinyl methyl ketone; 4-Phenyl-3-buten-2-one; 4-Phenyl-3-butene-2-one; 4-Phenylbutenone; Acetocinnamone; Benzalacetone; Methyl 2-phenylvinyl ketone; Methyl phenylvinyl ketone; Methyl styry

Canonical SMILES

CC(=O)C=CC1=CC=CC=C1

Isomeric SMILES

CC(=O)/C=C/C1=CC=CC=C1

Benzylideneacetone is an organic compound with the chemical formula C10H10O\text{C}_{10}\text{H}_{10}\text{O}. It is characterized by a structure that includes a benzyl group and an acetone moiety, making it a member of the chalcone family. This compound appears as a pale yellow liquid and is known for its pleasant aroma, which allows it to be utilized in flavoring and fragrance applications. Benzylideneacetone is notable for its ability to undergo various chemical transformations, making it a versatile compound in organic chemistry .

BZA exhibits biological activity. Studies suggest it acts as an enzyme inhibitor, particularly against phospholipase A2 (PLA2) in gram-negative bacteria like Xenorhabdus nematophila []. PLA2 plays a crucial role in insect immunity. Inhibiting PLA2 might enhance the virulence of insecticides like Bacillus thuringiensis against insect pests []. More research is needed to fully understand BZA's mechanism of action in this context.

BZA is reported to have moderate toxicity []. Limited data exists on specific hazards. However, as with most organic compounds, it's advisable to handle BZA with proper personal protective equipment (PPE) in a well-ventilated laboratory.

Enzyme Inhibitor

Studies have shown that Benzylideneacetone acts as an inhibitor of the enzyme phospholipase A2 (PLA2), particularly in insects like the diamond back moth []. PLA2 plays a crucial role in various biological processes, and its inhibition can have several potential applications, including:

  • Pest control: Inhibiting PLA2 in insects could offer a novel approach to developing environmentally friendly and species-specific insecticides [].
  • Anti-inflammatory drugs: PLA2 is also involved in the inflammatory response, and its inhibition has been explored as a potential target for developing anti-inflammatory drugs []. However, further research is needed to determine the effectiveness and safety of Benzylideneacetone in this context.

Benzylideneacetone primarily undergoes aldol condensation reactions, where it can react with aldehydes or ketones in the presence of a base. The general reaction can be represented as follows:

Benzaldehyde+AcetoneBaseBenzylideneacetone+Water\text{Benzaldehyde}+\text{Acetone}\xrightarrow{\text{Base}}\text{Benzylideneacetone}+\text{Water}

In this reaction, the base facilitates the formation of an enolate ion from acetone, which then attacks the carbonyl carbon of benzaldehyde, leading to the formation of benzylideneacetone. Additionally, prolonged exposure to ultraviolet light can initiate cycloaddition reactions, producing dimeric and trimeric cyclobutane derivatives .

Benzylideneacetone exhibits various biological activities. It has been identified as a potential inhibitor of phospholipase A2, an enzyme involved in inflammatory processes . Moreover, studies have suggested its antimicrobial properties, making it a candidate for further research in medicinal chemistry. The compound's flavoring capabilities also indicate its non-toxic nature when used in food applications .

The most common method for synthesizing benzylideneacetone is through aldol condensation. The procedure typically involves:

  • Mixing benzaldehyde and acetone in the presence of a sodium hydroxide catalyst.
  • Maintaining the reaction mixture at a controlled temperature to promote condensation.
  • Isolating the product through recrystallization.

The reaction can be summarized as follows:

Benzaldehyde+AcetoneNaOHBenzylideneacetone+Water\text{Benzaldehyde}+\text{Acetone}\xrightarrow{\text{NaOH}}\text{Benzylideneacetone}+\text{Water}

This method is widely used in organic chemistry laboratories due to its simplicity and efficiency .

Benzylideneacetone finds applications in various fields:

  • Flavoring and Fragrance: Due to its pleasant aroma, it is used as a flavoring agent in food products and as a fragrance component in cosmetics.
  • Organic Synthesis: It serves as an intermediate in the synthesis of other organic compounds.
  • Biological Research: Its potential as an antimicrobial agent makes it valuable for pharmaceutical research .

Research has indicated that benzylideneacetone interacts with various biological systems, particularly through its inhibition of phospholipase A2. This interaction suggests potential therapeutic applications in treating inflammatory diseases. Additionally, its role as a flavoring agent requires studies on its interactions with other food components to ensure safety and efficacy .

Benzylideneacetone shares structural similarities with several other compounds within the chalcone family. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Features
DibenzylideneacetoneC17H14O\text{C}_{17}\text{H}_{14}\text{O}Contains two benzyl groups; more complex structure.
CinnamaldehydeC9H8O\text{C}_{9}\text{H}_{8}\text{O}Primarily found in cinnamon; distinct aromatic profile.
ChalconeC15H12O\text{C}_{15}\text{H}_{12}\text{O}Basic structure of two aromatic rings connected by a double bond; serves as a precursor for many derivatives.
FlavonoidsVariableDiverse group known for antioxidant properties; often derived from chalcones.

Benzylideneacetone stands out due to its specific combination of aromatic and ketonic functionalities, contributing to its unique flavor profile and biological activities .

Benzylideneacetone was first synthesized in the late 19th century during a period of rapid advancement in organic chemistry. The compound emerged from pioneering work on condensation reactions, specifically the aldol condensation variant now known as the Claisen-Schmidt condensation. This reaction was named after two of its pioneering investigators, Rainer Ludwig Claisen and J. Gustav Schmidt, who independently published their findings in 1880 and 1881.

The development of benzylideneacetone's synthesis coincided with Claisen's broader research program demonstrating how condensation reactions could construct new, complex organic compounds from relatively simple precursors. Claisen, born in Cologne in 1851, made significant contributions to organic chemistry throughout his career, working at various prestigious institutions including the University of Bonn, University of Munich, and the University of Berlin before establishing his private laboratory in Godesberg am Rhein.

The timeline of benzylideneacetone's development runs parallel to the progress in understanding carbonyl chemistry during the late 19th and early 20th centuries. By 1923, standardized synthesis procedures were published in Organic Syntheses, providing reliable methods for preparing the compound on laboratory scale.

Historical Significance in Organic Chemistry

Benzylideneacetone holds considerable historical significance in organic chemistry for several reasons. First, it represented an excellent example of the Claisen-Schmidt condensation, which Claisen described as "the condensation of aromatic aldehydes with aliphatic aldehydes or ketones". This reaction demonstrated key principles of carbon-carbon bond formation that would become fundamental to synthetic organic chemistry.

The synthesis of benzylideneacetone exemplifies a crossed aldol process, where two different carbonyl compounds react to form a new carbon-carbon bond. Unlike simple aldol reactions, the Claisen-Schmidt condensation typically leads to α,β-unsaturated carbonyl compounds due to spontaneous dehydration under the reaction conditions.

The reaction producing benzylideneacetone has served as a model system for understanding base-catalyzed condensation reactions. Its relative simplicity, combined with good yields under mild conditions, made it ideal for demonstrating fundamental organic chemistry principles. The reaction continues to be performed in organic chemistry teaching laboratories worldwide, highlighting its pedagogical importance.

Furthermore, benzylideneacetone became significant in industrial chemistry as an intermediate for various synthetic processes and as a component in consumer products, cementing its place in applied organic chemistry.

Evolution of Benzylideneacetone Research

Research into benzylideneacetone has evolved considerably since its initial discovery. Early studies focused primarily on its preparation, characterization, and basic reactivity patterns. By the early 20th century, researchers had established detailed physical properties including melting point (41.5°C), various boiling points under different pressures, and solubility characteristics.

The mid-20th century saw increased interest in benzylideneacetone's reaction chemistry. Researchers explored its behavior in various transformations, including addition reactions across the carbon-carbon double bond, reactions at the carbonyl group, and modifications of the methyl group. The compound's versatile reactivity profile made it valuable for constructing more complex molecules.

More recent research has expanded into several directions:

  • Enzymatic synthesis: Discoveries related to benzalacetone synthase (BAS), an enzyme that catalyzes a one-step condensation reaction with malonyl-CoA, have opened biological routes to benzylideneacetone and related compounds.

  • Industrial applications: Studies in the 21st century have explored benzylideneacetone's utility as a leveling agent in electroplating processes, where it can suppress surface roughness and improve coating uniformity.

  • Medicinal applications: Recent work has investigated benzylideneacetone derivatives for potential pharmaceutical properties, including as inhibitors of acetylcholinesterase and butyrylcholinesterase.

  • Advanced synthetic methods: Contemporary research has focused on developing more efficient, selective, and environmentally friendly methods for synthesizing benzylideneacetone and converting it to value-added products.

The trajectory of benzylideneacetone research demonstrates how a relatively simple molecule discovered in the 19th century continues to find new applications through ongoing scientific investigation.

Nomenclature Development and Structural Elucidation History

The nomenclature of benzylideneacetone reflects evolving standards in chemical naming conventions. The compound has been known by several names throughout its history:

Systematic NamesCommon NamesOther Designations
4-Phenyl-3-buten-2-oneBenzalacetoneAcetocinnamone
(3E)-4-phenylbut-3-en-2-oneMethyl styryl ketoneBenzylidene acetone
C₁₀H₁₀OCinnamyl methyl ketonetrans-Benzalacetone

The IUPAC name "(3E)-4-phenylbut-3-en-2-one" specifies the trans configuration (E) of the carbon-carbon double bond, addressing an important stereochemical feature of the molecule.

Structural elucidation of benzylideneacetone progressed as analytical techniques advanced. Early characterization relied on physical properties, chemical transformations, and elemental analysis. The compound was described as forming "lustrous plates on vacuum distillation" with a "coumarin type odor".

The stereochemistry of benzylideneacetone presented an interesting puzzle. While both cis- and trans-isomers are theoretically possible for this α,β-unsaturated ketone, the trans isomer strongly predominates in typical preparations. The cis-isomer (CAS: 937-53-1) has been characterized but is much less common. This stereoselectivity results from the thermodynamic stability of the trans configuration, which minimizes steric interactions between the phenyl group and the carbonyl.

Structural characterization became more precise with the advent of spectroscopic techniques. Absorption spectra were recorded as early as 1907-1908 by Baker, Baly, and Schafer. Modern analysis employs NMR spectroscopy, mass spectrometry, and X-ray crystallography to provide detailed structural information.

The chemical formula C₁₀H₁₀O corresponds to a molecular weight of 146.19 g/mol. The structure features a phenyl ring connected to a conjugated system consisting of a carbon-carbon double bond and a ketone, creating an extended π-electron system that contributes to its reactivity patterns and spectroscopic properties.

Physical Description

Solid with an odor like coumarin; [Merck Index] Yellowish solid; [Acros Organics MSDS]
Solid
colourless to slightly yellow crystalline solid with a sweet, pungent, creamy, floral odou

XLogP3

2.1

Hydrogen Bond Acceptor Count

1

Exact Mass

146.073164938 g/mol

Monoisotopic Mass

146.073164938 g/mol

Boiling Point

262.00 °C. @ 760.00 mm Hg

Heavy Atom Count

11

LogP

2.07 (LogP)

Appearance

Powder

Melting Point

41.5 °C

UNII

B03X40BMT5

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.56%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (97.56%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (97.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.12%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.009 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

1896-62-4
122-57-6

Wikipedia

Benzylideneacetone

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

3-Buten-2-one, 4-phenyl-: ACTIVE

Dates

Modify: 2023-08-15
Dong et al. Manganese-catalysed divergent silylation of alkenes. Nature Chemistry, doi: 10.1038/s41557-020-00589-8, published online 14 December 2020

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